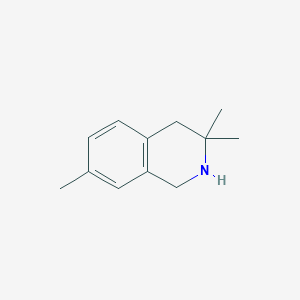

3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,7-trimethyl-2,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-4-5-10-7-12(2,3)13-8-11(10)6-9/h4-6,13H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXWTEAHNXPUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(NC2)(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3,7 Trimethyl 1,2,3,4 Tetrahydroisoquinoline

Overview of Canonical Tetrahydroisoquinoline Synthetic Pathways

The synthesis of the tetrahydroisoquinoline core has been a subject of extensive research for over a century, leading to the development of several robust and versatile methods. These classical reactions form the foundation upon which more complex and substituted analogues are built.

Pictet-Spengler Cyclization and its Variants

First reported in 1911, the Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis. wikipedia.orgnih.govmdpi.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.orgchemeurope.com The reaction proceeds through the formation of an iminium ion intermediate, which is the key electrophile for the ring-closing step. wikipedia.orgchemeurope.com

The versatility of the Pictet-Spengler reaction is demonstrated by its tolerance of a wide range of substituents on both the β-arylethylamine and the carbonyl component. For the synthesis of 3,3-disubstituted tetrahydroisoquinolines, a ketone is employed as the carbonyl partner. wikipedia.org The reaction conditions typically involve protic or Lewis acids and can be conducted in various solvents. jk-sci.com Variants of the reaction, such as the N-acyliminium ion Pictet-Spengler reaction, utilize N-acylated β-arylethylamines, which upon cyclization can lead to more complex polycyclic systems. wikipedia.org

Pomeranz-Fritsch Cyclization and Related Approaches

The Pomeranz-Fritsch reaction, another classical method, provides access to the isoquinoline (B145761) core, which can then be reduced to the corresponding tetrahydroisoquinoline. The traditional approach involves the acid-catalyzed cyclization of a benzalaminoacetal. mdpi.com Modifications to this reaction, such as the Schlittler-Müller and Bobbitt modifications, have expanded its scope and applicability. mdpi.com The Pomeranz-Fritsch-Bobbitt cyclization, in particular, is a valuable tool for the diastereoselective synthesis of tetrahydroisoquinoline derivatives. mdpi.com

Bischler-Napieralski Reaction and Reduction Strategies

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to tetrahydroisoquinolines. wikipedia.orgorganicreactions.orgnrochemistry.comorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism. nrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) can then be readily reduced to the corresponding tetrahydroisoquinoline using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. nih.govrsc.org This two-step sequence is a highly effective and widely used strategy for the synthesis of the tetrahydroisoquinoline skeleton. nih.govrsc.org

Targeted Synthetic Routes for 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of the specifically substituted this compound requires careful consideration of starting materials and reaction conditions to achieve the desired substitution pattern. While no direct, single-step synthesis has been prominently reported, the application and adaptation of the canonical methods provide a clear path to its construction.

Development and Optimization of Regioselective Approaches

The regioselective introduction of the 7-methyl group is a key consideration. This can be achieved by starting with a precursor that already contains the methyl group at the desired position on the aromatic ring. For instance, a β-(4-methylphenyl)ethylamine would be a suitable starting material for both the Pictet-Spengler and Bischler-Napieralski reactions.

A plausible Pictet-Spengler approach would involve the reaction of 2-(4-methylphenyl)ethan-1-amine with acetone (B3395972) in the presence of a strong acid catalyst. The acetone would provide the gem-dimethyl group at the C3 position.

Alternatively, a Bischler-Napieralski strategy would commence with the acylation of 2-(4-methylphenyl)ethan-1-amine with isobutyryl chloride or a related acylating agent to form the corresponding N-(2-(4-methylphenyl)ethyl)isobutyramide. Subsequent intramolecular cyclization using a dehydrating agent like POCl₃ would yield the 3,3,7-trimethyl-3,4-dihydroisoquinoline intermediate, which upon reduction would afford the target molecule. A similar three-component synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been reported, which involves the [2+2+2] cyclization of alkylbenzenes (like toluene) with isobutyraldehyde (B47883) and nitriles, suggesting the feasibility of incorporating the 7-methyl group from a toluene-derived starting material. researchgate.net

A multi-step synthesis of a related compound, 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline, has been documented. researchgate.net This procedure starts from 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)aniline and involves acylation, reduction of the C=N bond, and N-alkylation, demonstrating the successful construction of the 3,3-dimethyltetrahydroisoquinoline core. researchgate.net

Diastereoselective and Enantioselective Synthesis Strategies for Chiral Analogues

While this compound itself is achiral, the introduction of a substituent at the C1 position would create a stereocenter. The development of diastereoselective and enantioselective methods is crucial for the synthesis of biologically active chiral tetrahydroisoquinolines.

Diastereoselective approaches often rely on the use of chiral auxiliaries or chiral starting materials. For instance, in the context of the Pictet-Spengler reaction, a chiral β-arylethylamine can induce diastereoselectivity in the cyclization step. Similarly, the Pomeranz-Fritsch-Bobbitt cyclization has been successfully employed in the diastereoselective synthesis of various tetrahydroisoquinoline derivatives. mdpi.com

Strategic Implementation of Protecting Groups and Deprotection Techniques

The most common site requiring protection in tetrahydroisoquinoline synthesis is the nitrogen atom of the precursor β-phenylethylamine. The secondary amine of the final tetrahydroisoquinoline product can also be protected to allow for selective functionalization at other positions. Common nitrogen protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is frequently employed due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). lookchem.com For instance, in a synthesis starting from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the nitrogen is first protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to ensure selective reactions at the carboxylic acid moiety. lookchem.com

The choice of protecting group strategy is dictated by the specific reaction conditions of the subsequent steps. For reactions involving strong bases or organometallic reagents, a robust protecting group is necessary. Conversely, for final steps or when mild deprotection is required to preserve sensitive functionalities elsewhere in the molecule, a more labile group is chosen.

Table 1: Common Protecting Groups in Tetrahydroisoquinoline Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing product yield and purity in the synthesis of this compound. Different synthetic routes, such as the Pictet-Spengler, Bischler-Napieralski, or Pomeranz–Fritsch reactions, each have unique conditions that can be fine-tuned for optimal performance. nih.gov

In the Pictet-Spengler condensation, a key route to tetrahydroisoquinolines, the choice of acid catalyst and solvent significantly impacts the reaction outcome. nih.gov While traditional methods often use strong protic acids like sulfuric or hydrochloric acid, modern approaches may use Lewis acids or milder Brønsted acids to improve yields and reduce side products. For example, the use of p-toluenesulfonic acid (PTSA) in dichloromethane has been shown to facilitate the cyclization of ketoamides to form 1,1-disubstituted-1,2,3,4-tetrahydroisoquinolines in high yields (90–97%). nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing reaction conditions. organic-chemistry.org It can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods for reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. organic-chemistry.org

Table 2: Example of Reaction Condition Optimization for Tetrahydroisoquinoline Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pictet-Spengler | p-Toluenesulfonic acid (catalytic) | Dichloromethane | Room Temp | 30 min | 90-97% | nih.gov |

| Bischler-Napieralski | Polyphosphoric acid (PPA) | - | Varies | Varies | Good | nih.gov |

| Asymmetric Transfer Hydrogenation | Arene/Ru/TsDPEN complexes | Varies | Varies | Varies | High ee | organic-chemistry.org |

Emerging and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing environmentally benign and sustainable methods. semanticscholar.org In the context of synthesizing this compound, this translates to the use of efficient catalytic systems, alternative energy sources, and novel reaction setups like flow chemistry to minimize waste and energy consumption. researchgate.net

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is at the heart of green chemistry, offering pathways that proceed with high atom economy under mild conditions. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of the tetrahydroisoquinoline core.

Transition Metal Catalysis:

Ruthenium: Arene/Ru/TsDPEN complexes are effective for the asymmetric transfer hydrogenation of dihydroisoquinolines, providing chiral tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.orgmdpi.com

Iridium: Iridium complexes can catalyze the asymmetric hydrogenation of imines and N-heteroaromatics. mdpi.com Environmentally friendly iridium-catalyzed cyclizations of N-methylanilines with diols have been developed, producing tetrahydroquinolines with water as the only byproduct. organic-chemistry.org

Copper: An efficient CuCl₂-catalyzed coupling of tetrahydroisoquinolines with organozinc reagents proceeds under mild, aerobic conditions. organic-chemistry.org

Gold: Unsupported nanoporous gold (AuNPore) has been used as a recyclable catalyst for the highly efficient and regioselective hydrogenation of quinoline (B57606) derivatives to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org

Organocatalysis: Chiral phosphoric acids and prolinol derivatives have been employed as organocatalysts. For example, a chiral phosphoric acid can catalyze an enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones via a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org This approach avoids the use of potentially toxic and expensive heavy metals.

Table 3: Catalytic Approaches to Tetrahydroisoquinoline (THIQ) Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Transition Metal | Arene/Ru/TsDPEN | Asymmetric Transfer Hydrogenation | High enantioselectivity | organic-chemistry.orgmdpi.com |

| Transition Metal | AuNPore | Hydrogenation | Recyclable, high efficiency | organic-chemistry.org |

| Organocatalyst | Chiral Phosphoric Acid | Dehydrative Cyclization/Reduction | Metal-free, high enantioselectivity | organic-chemistry.org |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. uc.ptthieme-connect.de For heterocycle synthesis, multi-step flow processes allow for the telescoping of reactions, where the crude output of one step is directly used as the input for the next, eliminating the need for intermediate workup and purification. uc.pt This approach is particularly beneficial for handling hazardous intermediates or performing reactions under high pressure or temperature. While specific flow syntheses of this compound are not widely documented, the principles have been applied to the synthesis of related heterocyclic structures, demonstrating the potential for creating safer, more efficient, and automated routes to the target compound. uc.ptthieme-connect.de

Electrosynthesis and Photoredox Catalysis Applications

Harnessing light or electrical energy provides a green alternative to conventional thermal methods for driving chemical reactions.

Photoredox Catalysis: This field has seen explosive growth, enabling novel transformations under exceptionally mild conditions. Visible-light photoredox catalysis has been used for the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides. acs.org Photocatalysts like Eosin Y, Ru(bpy)₃Cl₂, and even natural chlorophyll (B73375) can initiate these reactions. acs.orgrsc.org The process often involves a single-electron transfer (SET) to generate radical intermediates that undergo cyclization. organic-chemistry.org For instance, irradiation with blue light can facilitate a metal-free decarboxylative alkylation of N-aryl tetrahydroisoquinolines. organic-chemistry.org

Electrosynthesis: Electrochemical methods can be used to generate reagents in situ or to drive redox reactions without stoichiometric chemical oxidants or reductants. In one example related to tetrahydroisoquinoline synthesis, hydrogen gas required for a reduction step was generated via the electrolysis of water and absorbed into a palladium tube, which then served as the hydrogenation catalyst. nih.gov This method avoids the handling of flammable hydrogen gas and represents a greener approach to reduction.

Following a comprehensive search of scientific databases and literature, it has been determined that detailed experimental data for the specific compound This compound , as required by the provided outline, is not publicly available.

The requested article structure necessitates in-depth research findings for advanced spectroscopic and crystallographic characterization, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Mass Spectrometric Fragmentation Pathway Delineation

Vibrational Spectroscopy (IR, Raman)

Chiroptical Spectroscopy (ECD, ORD)

X-ray Crystallographic Studies, including crystal packing and intermolecular interactions

Extensive searches for this specific molecule did not yield any published papers, database entries, or datasets containing this information. The available literature focuses on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), or other derivatives with different substitution patterns.

Due to the strict instructions to focus solely on this compound and to ensure all content is scientifically accurate without introducing information outside the explicit scope, it is not possible to generate the requested article. To do so would require fabricating data or using information from related but distinct compounds, which would be scientifically inaccurate and violate the core requirements of the prompt.

Therefore, the article cannot be generated at this time due to the absence of the necessary scientific research and data for the specified compound.

Elucidation of the Stereochemical and Conformational Landscape of 3,3,7 Trimethyl 1,2,3,4 Tetrahydroisoquinoline

Conformational Analysis and Dynamic Stereochemistry of the Tetrahydroisoquinoline Ring System

The partially saturated heterocyclic ring of the 1,2,3,4-tetrahydroisoquinoline (B50084) system is not planar and adopts puckered conformations to minimize steric and torsional strain. The presence of substituents further influences the conformational preferences and the dynamics of the ring system.

The tetrahydroisoquinoline ring, akin to cyclohexene, adopts a half-chair or sofa conformation. However, computational studies on the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) have shown that the global energy minimum corresponds to two rapidly interconverting twisted-boat conformations. researchgate.net This dynamic equilibrium involves the puckering of the saturated portion of the heterocyclic ring.

The introduction of a gem-dimethyl group at the C3 position in 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline is expected to have a profound impact on the ring's conformational behavior, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect. This effect can influence both the rate of ring inversion and the conformational equilibrium by altering bond angles and steric interactions within the ring. In related heterocyclic systems, gem-disubstitution has been shown to affect the barrier to ring inversion. For this compound, the presence of the two methyl groups at C3 would likely restrict the conformational flexibility of the ring compared to the unsubstituted parent compound, potentially leading to a higher energy barrier for ring inversion.

The ring inversion process in the tetrahydroisoquinoline system involves the flipping of the saturated part of the ring, leading to the interconversion of different conformers. The energy barrier for this process is influenced by the steric and electronic properties of the substituents.

The conformational equilibrium of the tetrahydroisoquinoline ring is dictated by the steric demands of the substituents. In monosubstituted cyclohexanes, a substituent generally prefers to occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. A similar principle applies to the tetrahydroisoquinoline ring system.

In this compound, the key substituents influencing the conformation are the two methyl groups at the C3 position and one methyl group at the C7 position on the aromatic ring. The gem-dimethyl group at C3 is a significant structural feature. One of the C3 methyl groups will necessarily be in a pseudo-axial orientation while the other is in a pseudo-equatorial position in any given half-chair or twisted-boat conformation. The steric interactions of these methyl groups with the adjacent methylene (B1212753) protons at C4 will be a major determinant of the ring's preferred pucker.

Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes such as ring inversion and conformational equilibria. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide quantitative information about the energetics of the conformational exchange.

At room temperature, if the rate of ring inversion is fast on the NMR timescale, the spectra will show averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the averaged signals will broaden and eventually decoalesce into separate signals for each conformer. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring inversion process can be calculated.

For this compound, a VT-NMR study would be instrumental in determining the energy barrier for the ring inversion. Due to the presence of the gem-dimethyl group at C3, it is anticipated that the barrier to inversion would be different from that of the unsubstituted tetrahydroisoquinoline. Furthermore, by integrating the signals of the different conformers at low temperatures where the exchange is slow, the equilibrium constant and the free energy difference (ΔG°) between the conformers could be determined. In analogous N-substituted tetrahydroisoquinoline systems, VT-NMR has been successfully used to study the presence of conformational rotamers. researchgate.net

Table 1: Hypothetical Variable Temperature NMR Data for Conformational Analysis

| Temperature (°C) | Signal Appearance for C4 Protons | Inversion Rate | Deduced Information |

|---|---|---|---|

| 25 | Sharp, averaged signals | Fast | Rapid conformational equilibrium |

| -20 | Broadened signals | Intermediate | Approaching coalescence |

Computational and Theoretical Investigations of 3,3,7 Trimethyl 1,2,3,4 Tetrahydroisoquinoline

In Silico Molecular Docking and Ligand-Receptor Interaction Modeling (Mechanistic Focus)

Energetic Analysis of Ligand-Protein Interactions

Understanding the binding affinity between a ligand and its protein target is crucial for drug design. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to calculate the binding free energy. This analysis can be further broken down to identify the contribution of individual amino acid residues to the binding energy, providing critical insights into the key interactions that stabilize the ligand-protein complex. researchgate.net

While specific studies on 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline are not extensively published, research on analogous THIQ-containing compounds provides a framework for this analysis. For instance, computational studies on THIQ derivatives targeting the hyaluronic acid-binding domain (CD44HAbd) have utilized per-residue energetic decomposition to identify key interactions. rug.nl Such analyses typically reveal that the binding is a complex interplay of van der Waals forces, electrostatic interactions, and solvation effects. The hydrophobic nature of the trimethyl-substituted THIQ core is expected to contribute significantly to binding in hydrophobic pockets, driven by favorable van der Waals interactions.

The total binding energy (ΔG_bind) is a sum of various components:

ΔE_vdw : Van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_polar : Polar solvation energy

ΔG_nonpolar : Nonpolar solvation energy

A per-residue decomposition highlights which amino acids have the most significant stabilizing or destabilizing effects. For a hypothetical interaction of this compound with a target protein, the key residue contributions could be represented as follows:

| Residue | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_total (kcal/mol) |

|---|---|---|---|---|

| TRP 82 | -4.1 | -0.8 | 0.5 | -4.4 |

| ILE 85 | -3.5 | -0.1 | 0.2 | -3.4 |

| TYR 115 | -2.8 | -1.5 | 1.1 | -3.2 |

| PHE 165 | -3.9 | -0.4 | 0.3 | -4.0 |

| ASP 112 | -0.9 | 2.1 | -1.8 | -0.6 |

This table is representative and based on typical interactions observed for THIQ scaffolds.

In this example, hydrophobic residues like Tryptophan (TRP), Isoleucine (ILE), and Phenylalanine (PHE) show significant stabilizing contributions through van der Waals interactions. A residue like Tyrosine (TYR) might contribute through both hydrophobic and electrostatic (e.g., pi-pi stacking or hydrogen bonding) interactions. Conversely, charged residues like Aspartic Acid (ASP) could have a mixed effect, where favorable polar interactions are counteracted by desolvation penalties.

Reaction Mechanism Computational Analysis for Synthetic Pathways

The synthesis of substituted tetrahydroisoquinolines often involves the Pictet-Spengler reaction. thermofisher.comnih.gov This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For this compound, the synthesis would likely involve the reaction of a phenylethylamine derivative with acetone (B3395972).

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. acs.org Theoretical studies can map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. This allows for the calculation of activation energies (ΔG‡) for each step, which determines the reaction kinetics and helps in optimizing reaction conditions (e.g., catalyst, temperature). uni-koeln.de

The generalized mechanism for the Pictet-Spengler reaction involves:

Formation of a Schiff base (iminium ion) from the amine and ketone.

Electrophilic attack of the iminium ion on the aromatic ring (intramolecular cyclization).

Rearomatization via deprotonation to yield the final THIQ product.

Computational analysis provides quantitative data on the energy barriers for these key steps.

| Reaction Step | Description | Computed Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Step 1 | Iminium Ion Formation | 15.2 |

| Step 2 | C-C Bond Formation (Cyclization) | 22.5 |

| Step 3 | Deprotonation/Rearomatization | -5.8 |

This table presents hypothetical DFT-calculated activation energies for the key steps in a representative Pictet-Spengler synthesis.

These computational insights can guide synthetic chemists in selecting appropriate catalysts (protic or Lewis acids) that lower the activation energy of the rate-determining step, which is typically the C-C bond formation. acs.org

Pharmacophore Development and Virtual Screening (Pre-Synthesis Design)

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). rug.nl

For this compound and its analogs, a ligand-based pharmacophore model can be developed. This model would consist of a 3D arrangement of features such as:

Hydrophobic (HY): Representing the nonpolar methyl groups and parts of the ring system.

Aromatic Ring (AR): The benzene (B151609) ring of the isoquinoline (B145761) core.

Hydrogen Bond Acceptor (HBA): The nitrogen atom (in its neutral state).

Positive Ionizable (PI): The nitrogen atom, which is protonated at physiological pH.

| Pharmacophoric Feature | Description | Geometric Constraint (Example) |

|---|---|---|

| Aromatic Ring (AR) | Centroid of the 7-methyl substituted benzene ring | Reference Feature |

| Hydrophobic (HY1) | Region occupied by the 3,3-gem-dimethyl groups | Distance to AR: 3.5 - 4.0 Å |

| Hydrophobic (HY2) | Region occupied by the 7-methyl group | Distance to AR: 2.0 - 2.5 Å |

| Positive Ionizable (PI) | Location of the basic nitrogen atom | Distance to AR: 4.8 - 5.3 Å |

This table describes a hypothetical pharmacophore model derived from the structure of this compound.

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases (e.g., ZINC, DrugBank). ijper.org This process filters millions of compounds to identify those that match the defined pharmacophoric features. The resulting "hits" are then subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize a smaller set of promising candidates for chemical synthesis and biological testing. tandfonline.comtandfonline.com This pre-synthesis design strategy significantly accelerates the discovery of novel and potent therapeutic agents based on the tetrahydroisoquinoline scaffold. rug.nl

Molecular and Mechanistic Biochemical Studies of 3,3,7 Trimethyl 1,2,3,4 Tetrahydroisoquinoline in Vitro Focus

Investigation of Molecular Target Binding Affinity and Selectivity

In Vitro Receptor Binding Assays and Ligand Displacement Studies

No specific in vitro receptor binding assays or ligand displacement studies for 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline have been reported. While studies on other THIQ derivatives have demonstrated binding to various receptors, including opioid and sigma receptors, the affinity and selectivity profile of the 3,3,7-trimethyl variant remains to be determined.

Enzyme Inhibition Kinetics and Mechanistic Characterization

There is a lack of published data on the enzyme inhibition kinetics and mechanistic characterization of this compound. The broader class of THIQs has been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), but specific inhibitory constants (Kᵢ) and the mechanism of inhibition for the 3,3,7-trimethyl derivative have not been investigated.

Allosteric Modulation Studies

No studies dedicated to the allosteric modulation effects of this compound have been identified. While some in silico studies have suggested that the tetrahydroisoquinoline scaffold may interact with allosteric sites on certain proteins, such as CD44, experimental evidence for allosteric modulation by this specific compound is absent.

Cellular Pathway Modulation Studies in Controlled In Vitro Systems

Information regarding the impact of this compound on cellular pathways in controlled in vitro systems is not available in the existing scientific literature.

Identification of Downstream Signaling Pathways

There are no published studies that identify the downstream signaling pathways modulated by this compound following its interaction with any potential molecular targets.

Gene Expression and Proteomic Analysis in Response to Compound Exposure (In Vitro)

No in vitro gene expression or proteomic analyses have been conducted to characterize the cellular response to this compound exposure. Such studies would be necessary to understand its broader effects on cellular function and protein expression.

Biophysical Characterization of Protein-Ligand Interactions

The interaction of small molecules with their protein targets is fundamental to their biological activity. Biophysical techniques provide quantitative and structural insights into these interactions, characterizing the binding affinity, kinetics, thermodynamics, and the precise molecular contacts involved. For a compound like this compound, techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography are indispensable for a detailed understanding of its engagement with a protein. frontiersin.org

SPR and ITC are powerful, complementary methods for studying the thermodynamics and kinetics of protein-ligand interactions in a label-free environment. nih.govnih.gov

Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular binding events in real-time. springernature.com In a typical experiment, a protein target is immobilized on a sensor chip, and a solution containing the ligand, such as this compound, flows over the surface. springernature.com Binding between the ligand and the protein alters the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the direct measurement of association (k_on) and dissociation (k_off) rate constants. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated from the ratio of these rates (k_off/k_on). nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. khanacademy.org This technique allows for the simultaneous determination of the binding affinity (K_a), binding stoichiometry (n), and the enthalpy change (ΔH) of the interaction in a single experiment. nih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. khanacademy.orgnih.gov The enthalpic term (ΔH) reflects changes in hydrogen and van der Waals bonds, while the entropic term (-TΔS) indicates changes in hydrophobic interactions and conformational states. khanacademy.org

For this compound, these techniques would be crucial for quantifying its binding to a potential target, such as an enzyme or receptor. The data would allow for comparison with other tetrahydroisoquinoline analogs, revealing how the specific trimethyl substitution pattern influences binding kinetics and thermodynamics.

Interactive Table: Representative Biophysical Data for Ligand-Protein Interaction

Below is a representative data table illustrating the type of results obtained from SPR and ITC experiments for the interaction of a tetrahydroisoquinoline derivative with a hypothetical protein target, such as Phenylethanolamine N-methyltransferase (PNMT), a known target for this class of compounds. nih.govnih.gov

| Parameter | Value | Technique | Description |

| K_D (Dissociation Constant) | 50 nM | SPR | Measures binding affinity; lower values indicate stronger binding. |

| k_on (Association Rate) | 1.5 x 10⁵ M⁻¹s⁻¹ | SPR | Rate at which the compound binds to the protein target. |

| k_off (Dissociation Rate) | 7.5 x 10⁻³ s⁻¹ | SPR | Rate at which the compound dissociates from the protein target. |

| n (Stoichiometry) | 1.05 | ITC | The molar ratio of the ligand to the protein in the complex. |

| ΔH (Enthalpy Change) | -8.5 kcal/mol | ITC | Heat released upon binding, indicating favorable bond formation. |

| -TΔS (Entropic Contribution) | -2.2 kcal/mol | ITC | Change in disorder; can reflect conformational changes and solvent effects. |

| ΔG (Gibbs Free Energy) | -10.7 kcal/mol | ITC | Overall binding energy, calculated from ΔH and ΔS. |

X-ray crystallography is an unparalleled technique for providing a high-resolution, three-dimensional view of a small molecule bound within its protein target. nih.gov This method involves crystallizing the protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which a model of the complex is built and refined. mdpi.com

The resulting structure reveals the precise binding mode or "pose" of the ligand in the active or allosteric site. It provides definitive information on the specific molecular interactions that stabilize the complex, such as:

Hydrogen bonds: Identifying donor and acceptor pairs between the ligand and amino acid residues.

Hydrophobic interactions: Visualizing how nonpolar parts of the ligand, like the methyl groups of this compound, fit into hydrophobic pockets of the protein.

Ionic and electrostatic interactions: Defining charge-based interactions.

Conformational changes: Showing whether the protein or ligand changes shape upon binding.

This structural information is critical for understanding the basis of affinity and selectivity and is a cornerstone of structure-based drug design. mdpi.comnih.gov While a specific crystal structure for a this compound-protein complex is not publicly available, analysis of related tetrahydroisoquinoline inhibitors bound to targets like PNMT suggests a likely binding orientation within the active site. nih.gov The 7-methyl group would likely occupy a lipophilic pocket, while the tetrahydroisoquinoline core forms key interactions with the protein backbone and side chains.

Interactive Table: Representative Crystallographic Data for a Ligand-Protein Complex

This table illustrates the key information that would be deposited in the Protein Data Bank (PDB) following the successful crystallographic study of a protein in complex with this compound.

| Parameter | Representative Value/Description | Significance |

| PDB ID | XXXX | Unique identifier for the solved structure in the Protein Data Bank. |

| Resolution | 1.8 Å | A measure of the level of detail in the crystal structure. Lower values are better. |

| Ligand Binding Site | Active Site Cleft | The location on the protein where the compound binds. |

| Key H-Bond Interactions | N-H of ligand with Asp180 backbone; C=O of ligand with Ser122 side chain | Specific hydrogen bonds that anchor the ligand in the binding pocket. |

| Key Hydrophobic Interactions | 7-Methyl group with Val85, Leu175; 3,3-Dimethyl groups with Phe179 | Non-polar interactions contributing significantly to binding affinity. |

| Protein Conformational Change | Loop (residues 175-185) closes over the active site upon ligand binding. | Shows induced-fit mechanism where the protein adapts to the ligand. |

Elucidation of Molecular Mechanisms of Action

The elucidation of a compound's molecular mechanism of action integrates biophysical data with biochemical and enzymatic assays. For this compound, the combined insights from SPR, ITC, and X-ray crystallography would form a detailed picture of how it exerts its effects at a molecular level.

Based on studies of structurally related tetrahydroisoquinolines, a plausible mechanism of action is the competitive inhibition of an enzyme. nih.govnih.gov In this model, this compound would bind to the enzyme's active site, directly competing with the endogenous substrate. The biophysical data would substantiate this mechanism:

SPR and ITC would provide the affinity (K_D) and thermodynamic drivers of this binding. A nanomolar K_D would indicate a high-potency interaction. The thermodynamic signature (ΔH and ΔS) would reveal whether the binding is primarily enthalpy-driven (strong bond formation) or entropy-driven (hydrophobic effects and solvent displacement). nih.gov

X-ray crystallography would provide visual confirmation of the compound occupying the active site. johnshopkins.edu The structure would reveal how the trimethyl substitution pattern contributes to its affinity and selectivity. For instance, the 7-methyl group might confer selectivity by interacting with a specific hydrophobic pocket not well-accommodated by substrates or inhibitors lacking this feature. nih.gov The gem-dimethyl groups at the 3-position would sterically influence the compound's conformation and could lead to favorable van der Waals contacts deep within the binding site.

Computational studies on related tetrahydroisoquinoline-based compounds targeting the CD44 hyaluronic acid binding domain have also highlighted the importance of the core scaffold in binding to subdomains adjacent to key functional residues, suggesting a mechanism of blocking the natural ligand interaction. rug.nl A similar allosteric or direct blocking mechanism could be operative for this compound depending on its protein target. By combining these different lines of evidence, a robust molecular mechanism can be established, explaining how the specific chemical structure of this compound translates into a specific biological function in vitro.

Structure Activity Relationship Sar and Analogue Design for 3,3,7 Trimethyl 1,2,3,4 Tetrahydroisoquinoline

Systematic Structural Modifications of the Tetrahydroisoquinoline Core and Substituents

The biological activity of 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline can be systematically modulated by making precise structural alterations to its core tetrahydroisoquinoline (THIQ) nucleus and its substituents. These modifications are explored to understand the steric, electronic, and hydrophobic requirements for optimal interaction with biological targets.

Modifications at the Nitrogen Atom (N-Substitution)

The secondary amine at the N-2 position of the tetrahydroisoquinoline ring is a critical handle for chemical modification. N-substitution can significantly influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. Research on various THIQ analogues has demonstrated that the nature of the substituent at the nitrogen atom can dramatically alter biological activity. For instance, the introduction of small alkyl groups, aryl moieties, or more complex heterocyclic systems can lead to a wide spectrum of pharmacological effects.

While specific data for N-substituted analogues of this compound is limited in publicly available literature, general SAR trends for the broader THIQ class suggest that both the size and electronic nature of the N-substituent are crucial.

| N-Substituent | General Effect on Lipophilicity | Potential Impact on Activity |

|---|---|---|

| -H (unsubstituted) | Baseline | Serves as a reference point for activity. |

| -CH3 (Methyl) | Slight increase | May enhance binding through hydrophobic interactions. |

| -CH2CH3 (Ethyl) | Moderate increase | Can further probe hydrophobic pockets in the target protein. |

| -Benzyl | Significant increase | Introduces potential for π-π stacking interactions. |

| -C(O)CH3 (Acetyl) | Decreased basicity, altered polarity | Can act as a hydrogen bond acceptor and may alter metabolic stability. |

Substituent Effects at C-1, C-3, C-4, C-6, C-7 (including Methyl Groups)

Modifications at the carbon atoms of the tetrahydroisoquinoline ring system are pivotal in defining the molecule's three-dimensional shape and its interaction with biological targets.

C-1 Position: Substitution at the C-1 position can introduce a chiral center, and the stereochemistry at this position is often critical for activity. The size and nature of the substituent can influence binding affinity and selectivity. For many THIQ derivatives, a substituent at C-1 is essential for their pharmacological profile.

C-3 Position: The gem-dimethyl groups at the C-3 position in this compound are a distinctive feature. This substitution pattern can lock the conformation of the heterocyclic ring, which may be advantageous for binding to a specific target. The steric bulk of these methyl groups can also influence the orientation of the molecule within a binding pocket.

C-4 Position: The C-4 position is adjacent to the gem-dimethyl substituted carbon. Modifications at this position can further influence the conformational rigidity of the ring and introduce new points of interaction.

| Position | Substituent Type | General Impact on Activity |

|---|---|---|

| C-1 | Aryl, Alkyl | Often crucial for activity; stereochemistry can be critical. |

| C-3 | gem-Dimethyl | Induces conformational rigidity, which can be beneficial for binding. |

| C-4 | Small alkyl, Hydroxyl | Can fine-tune conformational preferences and introduce hydrogen bonding. |

| C-6 | Electron-donating/withdrawing | Modulates the electronic properties of the aromatic ring. |

| C-7 | Methyl (electron-donating) | Influences the overall electronic nature and potential for hydrophobic interactions. |

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. For this compound, bioisosteric replacements for the methyl groups could be explored. For example, replacing a methyl group with a trifluoromethyl group can alter the electronic properties and metabolic stability of the molecule. Similarly, replacing a methyl group with an ethyl group or a cyclopropyl ring can probe for additional steric tolerance in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Features

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable for predicting the activity of novel analogues and for gaining insights into the molecular features that govern activity.

Derivation of Predictive Models for Molecular Properties

The development of a predictive QSAR model for this compound analogues would involve the synthesis and biological testing of a diverse set of related compounds. The biological activity data, along with a wide range of calculated molecular descriptors for each compound, would then be used to generate a statistical model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly employed to build these models. A robust QSAR model should have high statistical significance and good predictive power, as assessed by internal and external validation methods.

Identification of Key Molecular Descriptors Influencing Activity

Through QSAR studies on various classes of tetrahydroisoquinoline derivatives, several molecular descriptors have been identified as being influential for their biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding electrostatic and orbital-controlled interactions.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar volume, and van der Waals surface area. They are important for assessing the fit of a molecule into its biological target.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. This property is crucial for membrane permeability and for hydrophobic interactions with the target.

| Descriptor Class | Descriptor Example | Significance in SAR/QSAR |

|---|---|---|

| Electronic | Partial Atomic Charges | Indicates potential for electrostatic interactions. |

| Electronic | Dipole Moment | Reflects the overall polarity of the molecule. |

| Steric | Molecular Volume | Relates to the size and fit of the molecule in the binding site. |

| Steric | Shape Indices | Describes the three-dimensional geometry of the molecule. |

| Hydrophobic | LogP | Crucial for membrane transport and hydrophobic binding interactions. |

| Topological | Connectivity Indices | Quantifies the branching and connectivity of the molecular structure. |

Pharmacophore Refinement and Development Based on SAR Data: A Theoretical Exercise

Pharmacophore modeling, a crucial step in modern drug discovery, relies heavily on structure-activity relationship data to define the essential three-dimensional arrangement of chemical features necessary for biological activity. In the absence of any SAR studies for this compound, any attempt at pharmacophore refinement would be purely speculative.

Generally, for the THIQ scaffold, key pharmacophoric features often include:

A hydrophobic region associated with the fused ring system.

A hydrogen bond donor/acceptor feature at the nitrogen atom of the tetrahydroisoquinoline ring.

Various substituent-dependent features such as aromatic rings, and additional hydrogen bond donors or acceptors.

A hypothetical pharmacophore model would need to be constructed and validated using a series of synthesized analogues of this compound with varying biological activities. As no such data is currently available, a valid pharmacophore model cannot be developed.

Rational Design Principles for Novel this compound Analogues: A Path Forward

The rational design of novel analogues of any compound is predicated on an understanding of its SAR and a validated pharmacophore model. Given the lack of this foundational information for this compound, the principles for designing new analogues remain general and hypothetical.

Should research into this specific compound commence, the following rational design principles could be applied:

Exploration of Substituents at the Nitrogen (N2) Position: The secondary amine of the tetrahydroisoquinoline ring is a common site for modification. Introducing a variety of substituents, such as alkyl chains, aryl groups, or more complex moieties, could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the Aromatic Ring (C5, C6, C8): The existing methyl group at C7 provides a starting point. Further exploration of this ring with other substituents (e.g., halogens, hydroxyl groups, methoxy groups) could probe for additional interactions with a potential biological target.

Bioisosteric Replacement of Methyl Groups: The gem-dimethyl groups at the C3 position could be replaced with other small, lipophilic groups to explore the steric and electronic requirements in that region. For instance, replacement with a cyclopropyl group could introduce conformational rigidity.

Stereochemical Exploration: If analogues with a single substituent at the C3 position were to be synthesized, the stereochemistry would become a critical factor to investigate, as different enantiomers often exhibit distinct biological activities.

To illustrate the potential for analogue design, the following table outlines hypothetical modifications based on these general principles. It is crucial to reiterate that the biological activities listed are purely conjectural and would require experimental validation.

| Compound ID | Modification from Parent (this compound) | Rationale |

| Analogue 1 | N-benzyl substitution | Explore potential for additional aromatic interactions. |

| Analogue 2 | 6-Fluoro substitution | Modulate electronic properties of the aromatic ring. |

| Analogue 3 | Replacement of C3 gem-dimethyl with a cyclopropyl group | Introduce conformational constraint. |

| Analogue 4 | 8-Hydroxy substitution | Introduce a hydrogen bond donor. |

Advanced Derivatization and Chemical Reactivity of 3,3,7 Trimethyl 1,2,3,4 Tetrahydroisoquinoline

Functionalization Strategies for the Tetrahydroisoquinoline Ring System

The functionalization of the THIQ ring is a cornerstone of synthetic efforts to generate molecular diversity. Key reactive sites include the benzylic C1 position, the secondary amine at the N2 position, and the aromatic ring. C1-functionalization is particularly common, often proceeding through the formation of an N-acyliminium ion intermediate, which can then be trapped by a wide array of nucleophiles. nih.govorganic-chemistry.org

The incorporation of heteroatoms or the fusion of additional ring systems can significantly alter the pharmacological and physicochemical properties of the parent molecule.

Heteroatom Introduction: Methodologies have been developed for the synthesis of THIQ derivatives containing fluorine, which can enhance metabolic stability and binding affinity. thieme.de Heteroatoms like sulfur can be incorporated to form fused heterocyclic systems. For example, multistep synthetic sequences starting from appropriately substituted cyclohexanone derivatives can yield thieno[2,3-c]isoquinolines, demonstrating the fusion of a sulfur-containing thiophene ring to the THIQ core. nih.gov

Annulation and Ring Fusion: The construction of polycyclic systems is a sophisticated strategy to create rigid, conformationally constrained analogues.

Aza-Diels-Alder Reactions: Iminium intermediates, generated from THIQs via visible-light photocatalyzed oxidation, can participate in inverse electron-demand aza-Diels-Alder reactions to achieve a dual functionalization of C(sp³)–H and C(sp²)–H bonds, leading to highly substituted polycyclic structures with excellent diastereoselectivity. nih.gov

Pomeranz–Fritsch–Bobbitt Cyclization: This classical method and its modern variations are powerful tools for constructing the THIQ skeleton and can be adapted to create complex, fused systems. nih.gov For instance, a three-component Petasis reaction followed by a Pomeranz–Fritsch double cyclization has been used to synthesize tetracyclic THIQ derivatives, effectively building additional rings onto the core structure. beilstein-journals.orgnih.gov

Domino Reactions: One-pot domino reactions, such as Heck–aza-Michael reactions, provide efficient access to highly functionalized THIQ derivatives, enabling the rapid assembly of complex molecular architectures. rsc.org

Late-stage functionalization (LSF) involves the modification of a complex molecule in the final steps of a synthesis, which is highly valuable for creating analogues for biological screening without re-synthesizing the core structure from scratch.

Direct C–H functionalization is a primary tool for LSF. The benzylic C1 position of N-acyl or N-sulfonyl protected THIQs is particularly susceptible to oxidation. A highly efficient metal-free method involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form a stable N-acyliminium ion. nih.gov This reactive intermediate can be trapped by a diverse range of soft nucleophiles, including silyl enol ethers, indoles, and phenols, to install new carbon-carbon and carbon-heteroatom bonds at the C1 position. nih.gov This approach is compatible with a variety of functional groups, making it ideal for the late-stage diversification of complex THIQ-containing molecules. chemrxiv.org

Regioselective and Stereoselective Chemical Transformations

Controlling the regiochemistry and stereochemistry of reactions is critical for synthesizing specific, biologically active isomers.

Regioselectivity: In the context of C–H functionalization of the THIQ ring, the C1 position is the most kinetically reactive site due to its benzylic and α-amino nature. This intrinsic reactivity leads to high regioselectivity in reactions proceeding via iminium ion formation. nih.gov Regioselectivity on the aromatic ring is governed by standard principles of electrophilic aromatic substitution, where the existing 7-methyl group in 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline would act as a weak ortho-, para-director. More advanced methods, such as directed metalation, could be employed to achieve functionalization at other specific positions. Rhodium(III)-catalyzed annulation reactions have also been developed for the regioselective synthesis of related isoquinolone structures. rsc.org

Stereoselectivity: The creation of chiral centers at the C1 and C3 positions (if unsubstituted) has been a major focus of synthetic research. For a 3,3-disubstituted THIQ like the target compound, stereocontrol primarily focuses on substituents introduced at the C1 position.

Diastereoselective Synthesis: Tandem reactions, such as a silver(I) triflate-promoted ring-opening of aziridines followed by a Michael reaction, have been shown to produce cis-1-alkyl-4-aminotetrahydroisoquinolines with excellent diastereoselectivity. dntb.gov.ua Intramolecular radical cyclization starting from chiral precursors derived from amino acids like L-Dopa can afford cis-1-substituted THIQs with near-perfect transfer of chirality. bohrium.com

Enantioselective Synthesis: Asymmetric synthesis of 1,1-disubstituted THIQs has been achieved through the lithiation of N-Boc-1-phenyltetrahydroisoquinolines. The resulting organolithium intermediate is configurationally stable at low temperatures, allowing for subsequent electrophilic trapping to occur with high enantioselectivity. acs.org

The table below summarizes representative stereoselective transformations on the THIQ scaffold.

| Reaction Type | Substrate Type | Conditions | Product | Stereochemical Outcome |

| Radical Cyclization bohrium.com | Bromoimidate ester from L-Dopa | nBu₃SnH, AIBN | cis-1-substituted THIQ | >99% ee |

| Asymmetric Lithiation acs.org | N-Boc-1-phenyl-THIQ | s-BuLi, (-)-sparteine, THF, -78 °C | 1,1-disubstituted THIQ | up to 96:4 er |

| Tandem Reaction dntb.gov.ua | Aziridinyl enoate | AgOTf, amine nucleophile | cis-1-alkyl-4-amino-THIQ | >20:1 dr |

| Transfer Hydrogenation organic-chemistry.org | 1-aryl dihydroisoquinoline | Arene/Ru/TsDPEN catalyst | 1-aryl-THIQ | up to 99% ee |

Exploration of Novel Reaction Pathways and Applications of the Compound

The development of novel synthetic methodologies continues to expand the chemical space accessible from the THIQ core.

Novel Reaction Pathways:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product. researchgate.net These reactions have been extensively used for the C1-functionalization of THIQs, allowing for the rapid generation of libraries of structurally diverse molecules. rsc.orgsemanticscholar.org

Photoredox Catalysis: Visible-light-mediated reactions offer mild and sustainable alternatives to traditional methods. Photocatalysis has been used to generate iminium ions from N-aryl THIQs for subsequent C-C bond formation, including decarboxylative alkylations. organic-chemistry.orgnih.gov

Biocatalysis: Engineered enzymes, such as imine reductases and N-methyltransferases, are being developed to constitute artificial biosynthetic pathways. rsc.org These biocatalytic systems can produce (S)-THIQ alkaloids from dihydroisoquinoline precursors with high efficiency and stereoselectivity, offering a green chemistry approach to chiral THIQ synthesis. rsc.org

Potential Applications: The THIQ scaffold is considered a "privileged structure" in drug discovery. nih.gov Derivatives have been investigated for a wide range of therapeutic applications, including as antitumor, nih.govnih.gov anticonvulsant, nih.gov and neuroprotective agents. nuph.edu.ua The specific 3,3,7-trimethyl substitution pattern would likely modulate these activities. The gem-dimethyl group at C3 could impart metabolic stability and influence the molecule's conformational preferences, while the 7-methyl group could affect binding affinity and selectivity for biological targets.

Synthesis of Bioconjugates and Chemical Probes for Mechanistic Research

The functional versatility of the THIQ scaffold makes it an attractive core for the design of chemical probes and bioconjugates to study biological systems. youtube.com

A key application is the development of targeted imaging agents. For example, THIQ derivatives have been synthesized as small-molecule probes targeting the sigma-2 receptor, which is overexpressed in proliferating tumor cells. nih.gov In this work, the THIQ core serves as the pharmacophore responsible for binding to the receptor. Through synthetic derivatization, a fluorescent reporter group was attached to the core structure. Functional analysis confirmed that these probes could enter tumor cells and provide clear fluorescence imaging, demonstrating their utility in localizing tumor sites. nih.gov

The synthesis of such probes relies on the functionalization strategies discussed previously. A reactive handle, often introduced at the C1 or N2 position, allows for covalent attachment to a linker, which in turn is connected to a reporter molecule (e.g., a fluorophore, biotin) or a larger biomolecule (e.g., a peptide). Late-stage functionalization techniques are particularly powerful for this purpose, as they allow for the labeling of a fully assembled, biologically active THIQ core.

Future Research Directions and Unexplored Avenues for 3,3,7 Trimethyl 1,2,3,4 Tetrahydroisoquinoline

Integration with Advanced Synthetic Methodologies and Automation

Future synthetic exploration of 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline would benefit immensely from the integration of advanced and automated synthetic methodologies. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions have been foundational for THIQ synthesis, modern techniques offer avenues for greater efficiency, diversity, and scale. nih.govorganic-chemistry.org

Key areas for development include:

Flow Chemistry: Implementing continuous flow processes for the synthesis of the core scaffold and its subsequent derivatization can lead to improved reaction control, enhanced safety, and easier scalability.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields for key synthetic steps, accelerating the generation of compound libraries. organic-chemistry.org

Automated Synthesis Platforms: Utilizing robotic platforms for parallel synthesis would enable the rapid creation of a large and diverse library of this compound analogs. This high-throughput approach is essential for comprehensive structure-activity relationship (SAR) studies.

Novel Catalytic Systems: Exploring new catalysts, including metal-based and organocatalysts, for asymmetric synthesis could provide enantiomerically pure derivatives, which is often crucial for elucidating biological activity and reducing off-target effects. nih.gov

By embracing these advanced synthetic strategies, researchers can overcome the limitations of traditional batch chemistry and accelerate the discovery of novel derivatives with optimized properties.

Application of Machine Learning and Artificial Intelligence in SAR and Molecular Design

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models by correlating the physicochemical properties of a library of derivatives with their biological activity. youtube.com This can help in predicting the activity of novel, unsynthesized compounds.

De Novo Drug Design: Employing generative AI models to design novel molecules based on the this compound scaffold that are predicted to have high affinity and selectivity for specific biological targets. nih.gov

Pharmacophore Modeling and Virtual Screening: Using computational models to identify the key structural features required for biological activity and then using these models to screen large virtual libraries for potential hits.

Predictive ADMET Modeling: Utilizing AI algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles early in the discovery process.

Integrating AI and ML into the research workflow can significantly reduce the time and cost associated with drug discovery by focusing synthetic efforts on the most promising candidates. nih.gov

Exploration of Novel Biological Targets and Pathways (Pre-Clinical Discovery)

The broader class of THIQs is known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, and neuroprotective effects. rsc.orgnih.gov A key future direction is to systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. organic-chemistry.org

Potential areas for pre-clinical discovery include:

Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors. Screening against a panel of kinases could identify potential applications in oncology and inflammatory diseases.

Ion Channel Modulation: Investigating the effects of these compounds on various ion channels could lead to new treatments for cardiovascular and neurological disorders.

GPCR Ligands: Given the prevalence of G-protein coupled receptors (GPCRs) as drug targets, exploring the interaction of this scaffold with different GPCRs is a promising avenue.

Enzyme Inhibition: The THIQ scaffold has been shown to inhibit various enzymes. nih.gov Systematic screening against enzymes implicated in metabolic or infectious diseases could reveal new therapeutic leads. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been evaluated as inhibitors of aminopeptidase (B13392206) N (APN/CD13). nih.gov

A comprehensive biological screening approach, coupled with target identification and validation studies, will be crucial for elucidating the full therapeutic potential of this chemical scaffold.

Development of Advanced Biophysical Techniques for Interaction Characterization

To understand the mechanism of action of any biologically active this compound derivative, it is essential to characterize its interaction with the biological target at a molecular level. Advanced biophysical techniques can provide detailed insights into binding affinity, kinetics, and thermodynamics. nih.gov

Future research should employ techniques such as:

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, providing a complete picture of the driving forces behind the interaction. nih.gov

Surface Plasmon Resonance (SPR): To determine the kinetics of binding and dissociation, offering valuable information on the residence time of the compound on its target. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution structural information of the compound bound to its target protein, which is invaluable for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interaction in solution, providing details on the specific atoms involved in the binding interface.

The data generated from these techniques will be instrumental in guiding the rational design and optimization of more potent and selective analogs.

Multicomponent Reaction Strategies Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov Applying MCR strategies to the this compound scaffold would enable the rapid generation of highly diverse and complex chemical libraries. acs.org

Future research in this area could involve:

Developing Novel MCRs: Designing new MCRs where this compound or a precursor is a key component.

Post-MCR Modifications: Using the products of MCRs as intermediates for further synthetic transformations, leading to even greater molecular diversity.

Scaffold Decoration: Employing MCRs to introduce a variety of substituents and functional groups onto the core scaffold in a combinatorial fashion.

The use of MCRs will significantly enhance the efficiency of library synthesis, providing a rich collection of compounds for biological screening and SAR studies.

Supramolecular Chemistry and Material Science Applications (If Applicable)

While the primary focus for THIQ derivatives has been in medicinal chemistry, the unique structural and electronic properties of the this compound scaffold may lend themselves to applications in supramolecular chemistry and material science. This remains a largely unexplored but potentially fruitful avenue of research.

Potential future directions include:

Design of Molecular Receptors: The rigid scaffold could serve as a building block for the design of host molecules capable of selectively binding to specific guest molecules.

Development of Functional Polymers: Incorporating the scaffold into polymer backbones could lead to materials with novel thermal, optical, or electronic properties.

Formation of Self-Assembling Systems: Investigating the ability of appropriately functionalized derivatives to self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or nanoparticles.

Exploring these non-medical applications would broaden the scientific impact of the this compound scaffold and could lead to the discovery of new functional materials.

Q & A

Q. What are the key structural considerations for synthesizing 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline?

The synthesis of substituted tetrahydroisoquinolines requires careful selection of starting materials and reaction conditions to control regioselectivity. For example, methyl groups at positions 3 and 7 are introduced via alkylation or substitution reactions using organomagnesium reagents or acetyl chloride derivatives. Cyclization of ketoamides with Grignard reagents is a common strategy, as demonstrated in the synthesis of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid derivatives . The use of polyphosphoric acid (PPA) as a cyclizing agent has also been validated for simpler derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline, suggesting adaptability for 3,3,7-trimethyl analogs .

Q. What pharmacological activities are associated with tetrahydroisoquinoline derivatives?

Tetrahydroisoquinolines exhibit diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. For instance, derivatives with methoxy or methylsulfonyl groups show inhibition of NO production (relevant to inflammation) and potential in Alzheimer’s disease research . The 3,3,7-trimethyl substitution pattern may enhance lipophilicity, influencing blood-brain barrier penetration, though specific activity data for this analog requires further validation.

Q. Which analytical techniques are critical for characterizing substituted tetrahydroisoquinolines?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) is essential for confirming substitution patterns, as shown in the structural elucidation of 1-methyl derivatives . High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for validating molecular formulas and stereochemistry, particularly for chiral centers in advanced analogs .

Advanced Research Questions

Q. How can regioselective methylation be achieved in the synthesis of 3,3,7-trimethyltetrahydroisoquinoline?

Regioselective methylation at the 3- and 7-positions remains challenging. A two-step approach involving Friedel-Crafts alkylation followed by borohydride reduction has been used for 1-methyl derivatives . For 3,3,7-trimethyl analogs, steric and electronic directing groups (e.g., methoxy at C7) may guide methylation. Computational modeling of transition states could optimize reaction conditions, as seen in studies of similar tetrahydroquinolines .

Q. What are the limitations of current synthetic routes for bifunctional tetrahydroisoquinolines?

Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline) often require multi-step sequences with low yields due to competing side reactions. Intramolecular cyclization via N-(3-chloro-2-hydroxypropyl) intermediates, as reported for diphenylamine-derived tetrahydroquinolines, may offer a pathway but requires optimization for methyl-rich systems .

Q. How do substituent positions influence metal complexation in tetrahydroisoquinolines?

Substituents like carboxylate or methoxy groups enhance metal-binding capacity. For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid forms stable complexes with Ni(II) and Cu(II), critical for studying metalloenzyme interactions . The 3,3,7-trimethyl analog’s steric bulk may reduce coordination efficiency, necessitating spectroscopic titration (UV-Vis, potentiometry) to quantify binding constants .

Q. How can contradictory biological activity data for tetrahydroisoquinolines be resolved?

Discrepancies in reported activities (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or impurity profiles. For example, 7-nitro derivatives exhibit varying potency depending on solvent systems . Standardized protocols (e.g., OECD guidelines) and purity validation via HPLC-MS are recommended to ensure reproducibility .

Methodological Recommendations

- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps in multi-methylation reactions.

- Structural Analysis : Combine XRD with DFT calculations to predict substituent effects on ring conformation .

- Biological Screening : Employ high-throughput screening (HTS) libraries to evaluate 3,3,7-trimethyl derivatives against neurodegenerative targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.